molecular formula C11H18O3 B13920736 Methyl 4-(methoxymethyl)norbornane-1-carboxylate

Methyl 4-(methoxymethyl)norbornane-1-carboxylate

Cat. No.: B13920736
M. Wt: 198.26 g/mol
InChI Key: VMWJCEATEZGNAJ-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)norbornane-1-carboxylate is a functionalized norbornane derivative offered as a key chemical building block for advanced research and development. The rigid norbornane scaffold is highly valued in medicinal chemistry and materials science for its ability to impart preorganized, three-dimensional structure to molecules . Researchers are exploring such scaffolds in the design of novel cationic antimicrobial peptidomimetics . Studies on similar norbornane-based compounds have demonstrated potent activity against challenging bacterial strains like MRSA, with mechanisms of action that involve association and insertion into the bacterial membrane . This compound is also of significant interest in catalysis and synthetic methodology development. Norbornane and norbornene derivatives are widely used in Pd-catalyzed C–H activation reactions, where the norbornene structure can act as a key modulator of reactivity and selectivity . The specific stereochemistry and substitution pattern of the norbornane core can profoundly influence the outcome of these catalytic processes. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3

InChI Key

VMWJCEATEZGNAJ-UHFFFAOYSA-N

Canonical SMILES

COCC12CCC(C1)(CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methoxymethyl)norbornane-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common route involves the reaction of cyclopentadiene with methyl acrylate, followed by methoxymethylation of the resulting norbornane derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a hydroxymethyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Methyl 4-(hydroxymethyl)norbornane-1-carboxylate.

    Reduction: Methyl 4-(methoxymethyl)norbornane-1-methanol.

    Substitution: Various substituted norbornane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methoxymethyl)norbornane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

    Industry: It is used in the production of polymers and materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethyl)norbornane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its molecular targets and pathways involve typical organic reaction mechanisms, such as nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 4-(methoxymethyl)norbornane-1-carboxylate is compared below with two structurally related compounds from the same dataset (Nanjing PharmaTech, 2007) :

Compound 1: (2R)-2-(Benzyloxycarbonylamino)-3-(1-Bicyclo[1.1.1]Pentanyl)Propanoic Acid (CAS: 131274-98-1)

  • Core Structure : Bicyclo[1.1.1]pentane, a highly strained "bridgehead" system.
  • Functional Groups: Benzyloxycarbonyl (Cbz)-protected amino group, carboxylic acid.
  • Key Differences :
    • The bicyclo[1.1.1]pentane core introduces extreme steric strain, reducing stability but increasing reactivity in click chemistry or peptide modifications.
    • The carboxylic acid group enables direct conjugation to biomolecules, unlike the ester in the target compound.
    • Applications: Likely used in peptide synthesis or as a rigid spacer in drug design.

Compound 2: Ethyl (1R,2S,5S)-3,8-Diazabicyclo[3.2.1]Octane-2-Carboxylate Dihydrochloride (CAS: 2725791-10-4)

  • Core Structure : Diazabicyclo[3.2.1]octane, a nitrogen-containing bicyclic system.
  • Functional Groups : Ethyl ester, two amine groups (protonated as dihydrochloride salt).
  • Key Differences :
    • Nitrogen atoms in the core enhance hydrogen-bonding capacity and solubility in aqueous media.
    • The dihydrochloride salt form improves bioavailability, suggesting pharmaceutical applications (e.g., enzyme inhibitors or receptor ligands).
    • Unlike the target compound, this derivative lacks ether substituents, reducing lipophilicity.

Structural and Functional Data Table

Property This compound (2R)-2-(Cbz-Amino)-Bicyclo[1.1.1]Pentanyl Propanoic Acid Ethyl 3,8-Diazabicyclo[3.2.1]Octane-2-Carboxylate Dihydrochloride
Core Structure Bicyclo[2.2.1]heptane (norbornane) Bicyclo[1.1.1]pentane Diazabicyclo[3.2.1]octane
Functional Groups Methoxymethyl, methyl ester Cbz-protected amino, carboxylic acid Ethyl ester, dihydrochloride salt
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Low in water (acid form); soluble in DMF or DMSO High in water (due to salt form)
Reactivity Ester hydrolysis, transesterification Amide coupling, strain-driven cycloadditions Amine-mediated catalysis, salt dissociation
Potential Applications Polymer precursors, chiral auxiliaries Peptide mimics, bioorthogonal chemistry Pharmaceuticals, enzyme inhibitors

Research Findings and Industrial Relevance

  • This compound: Its rigid norbornane framework is exploited in chiral stationary phases for chromatography, as demonstrated in patents by Nanjing PharmaTech . The methoxymethyl group’s electron-donating properties may also stabilize transition metals in catalytic systems.
  • Comparative Stability: The bicyclo[1.1.1]pentane derivative (Compound 1) exhibits lower thermal stability due to ring strain, limiting its use in high-temperature processes. In contrast, the norbornane and diazabicyclo octane derivatives show greater robustness .
  • Pharmaceutical Utility : Compound 2’s dihydrochloride salt form is indicative of preclinical development, likely targeting neurological or infectious diseases via amine-mediated interactions.

Biological Activity

Methyl 4-(methoxymethyl)norbornane-1-carboxylate is a bicyclic organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which includes a methoxymethyl group at the 4-position and a carboxylate group at the 1-position of the norbornane framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}O3_{3}
  • Molecular Weight : Approximately 198.26 g/mol
  • IUPAC Name : Methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate

The compound's structure contributes to its chemical reactivity and biological properties, making it a valuable target for research in drug development.

The mechanism of action for related norbornane compounds often involves interaction with bacterial membranes, leading to disruption of membrane integrity and cell death. This membrane-targeting capability is essential for the development of new antimicrobial agents that can circumvent existing resistance mechanisms .

Study on Norbornane Antibacterial Agents

A study synthesized several amphiphilic norbornane derivatives to evaluate their antibacterial activity. The results showed that compounds with specific functional groups exhibited enhanced activity against MRSA due to their ability to aggregate rapidly and insert into bacterial membranes . This highlights the importance of structural modifications in enhancing biological activity.

Inhibition of Matrix Metalloproteinase-1 (MMP-1)

While not directly related to this compound, research on structurally similar compounds has revealed significant inhibitory effects against MMP-1, an enzyme involved in various pathological processes, including cancer metastasis. Compounds designed from norbornane frameworks exhibited up to 60 times higher inhibitory activity than their analogs . Such findings underscore the potential for developing therapeutic agents targeting similar pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl Norbornene CarboxylateBicyclic structure with a carboxylate groupLacks methoxymethyl substitution
Methyl 2-norbornene-1-carboxylateSimilar bicyclic frameworkDifferent position of carboxylate
Methyl 4-methoxycarbonyl norborneneContains a methoxycarbonyl groupDifferent functionalization pattern

This compound stands out due to its specific combination of functional groups that may confer unique biological properties compared to structurally similar compounds.

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